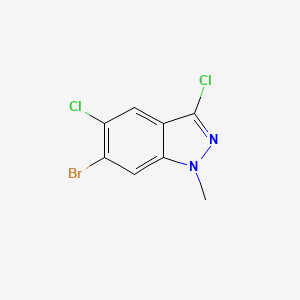

6-溴-3,5-二氯-1-甲基-1H-吲唑

描述

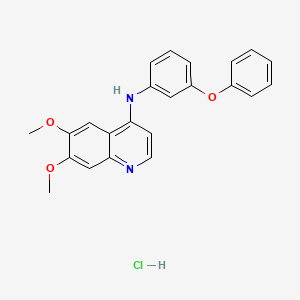

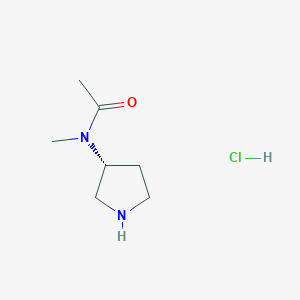

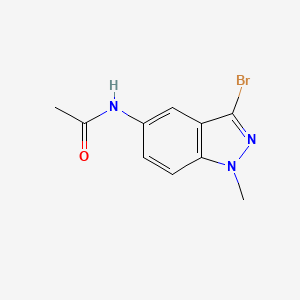

6-Bromo-3,5-dichloro-1-methyl-1H-indazole is a derivative of the indazole compound, which is a heterocyclic structure containing a benzene ring fused with a pyrazole ring. The compound is characterized by the presence of bromine and chlorine substituents as well as a methyl group attached to the indazole core. Although the provided papers do not directly discuss 6-Bromo-3,5-dichloro-1-methyl-1H-indazole, they do provide insights into similar brominated indazole derivatives and their chemical properties and synthesis methods, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated indazole derivatives can involve various routes, including the 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was achieved by reacting 3-phenylsydnone with p-toluquinone, followed by bromination of the resulting product . This method could potentially be adapted for the synthesis of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole by choosing appropriate starting materials and reaction conditions that introduce the chlorine substituents at the desired positions.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives is often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined to be monoclinic with specific unit cell dimensions . This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Brominated indazole derivatives can undergo various chemical reactions, including further halogenation, substitution, and lithiation. The presence of bromine atoms makes these compounds suitable for reactions such as bromine → lithium exchange, as seen in the synthesis of 1,2,3-triazoles . These reactions are typically carried out under controlled conditions using reagents like butyllithium, followed by quenching with different electrophiles to yield a variety of substituted products. Similar reactions could be expected for 6-Bromo-3,5-dichloro-1-methyl-1H-indazole, with the potential for further functionalization at the bromine-bearing carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazole derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. For instance, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions . These intermolecular forces can play a significant role in the compound's physical state and its behavior in different solvents. The physicochemical properties of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole would likely be similar, with the potential for strong intermolecular interactions due to the polarizable halogen atoms.

科学研究应用

环转化研究: 藤村等人 (1984) 探索了某些吲唑衍生物的环转化,重点介绍了一种将它们转化为其他有用化合物的的方法 (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

结构分析: 卡比尔多等人 (2011) 分析了各种具有生物活性的硝基吲唑(包括类似的溴甲基吲唑化合物)的晶体和分子结构。这项研究有助于了解这些化合物的物理性质和潜在应用 (Cabildo et al., 2011).

区域选择性合成: 丹杜等人 (2007) 对吲唑异构体的区域选择性合成进行的一项研究提供了有关合成特定形式吲唑的方法的见解,这对于它们在各个领域的应用至关重要 (Dandu, Tao, Josef, Bacon, & Hudkins, 2007).

合成和表征: 南谷等人 (1987) 关于合成吲唑衍生物及其晶体结构表征的工作有助于理解如何修饰这些化合物并在不同应用中使用它们 (Nan'ya, Katsuraya, Maekawa, Kondo, & Eguchi, 1987).

与金属形成配合物: 乌尔塔多等人 (2009) 研究了铬 (III) 配合物与吲唑衍生物的形成,表明吲唑化合物在形成金属配合物中的潜力,这可能在催化或材料科学中得到应用 (Hurtado et al., 2009).

生物活性: 姆法赫莱尔等人 (2020) 研究了某些吲唑衍生物的 α-葡萄糖苷酶抑制和抗氧化活性。这表明吲唑化合物在治疗应用中的潜在用途 (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

未来方向

作用机制

Target of Action

It’s worth noting that compounds containing the indazole moiety have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

6-bromo-3,5-dichloro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2N2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOIRZVLSBPWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260351 | |

| Record name | 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,5-dichloro-1-methyl-1H-indazole | |

CAS RN |

1860028-28-9 | |

| Record name | 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)